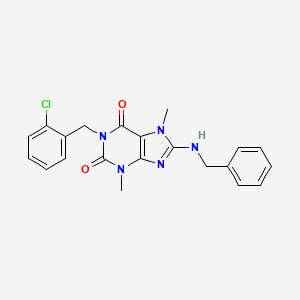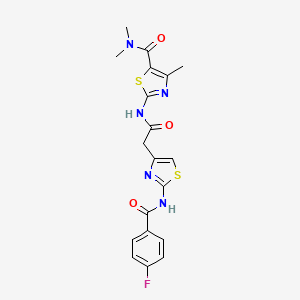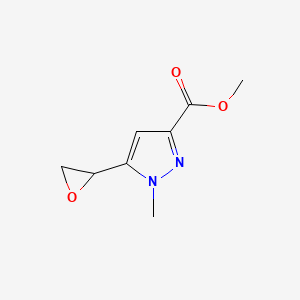
8-(benzylamino)-1-(2-chlorobenzyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of purine derivatives often involves complex reactions, aiming to introduce specific functional groups at desired positions on the purine core. For instance, the introduction of the benzylamino and chlorobenzyl groups at specific positions of the purine structure is achieved through targeted synthetic routes. Although direct synthesis information for this exact compound was not found, related compounds, such as 8-benzyl-substituted tetrahydropyrazino[2,1-f]purinediones, are designed to improve water solubility and display multitarget drug properties for neurodegenerative diseases (Brunschweiger et al., 2014).
Molecular Structure Analysis
The molecular structure of purine derivatives significantly influences their chemical behavior and potential interactions. The planarity of the fused rings in the purine system and the orientation of substituents affect the molecule's electronic distribution and steric accessibility. For example, molecules with a typical geometry where the purine system rings are planar and inclined at specific angles allow for distinct electronic configurations and interaction possibilities (Karczmarzyk et al., 1995).
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry and Pharmacophores
In medicinal chemistry, purine motifs are significant due to their presence in pharmaceutically important compounds. Substituted purines, especially 2, 6-disubstituted purines, are known to be crucial medicinal and pharmaceutical intermediates. The introduction of benzimidazole at the C-6 position of 2, 6-dichloropurine is believed to enhance its activity and selectivity. Purine and benzimidazole are essential in living cells, and their hybrids have been synthesized and evaluated for in vitro anticancer activities. These hybrids, substituted with different secondary amines, have shown promising results in increasing their activity beyond their usual scope. They were well characterized and screened for anticancer activities against a 60 tumor cell lines panel assay, indicating new opportunities for other biological activities (Yimer & Fekadu, 2015).
Anticancer Properties of Benzimidazole Hybrids
The synthesis of benzimidazole derivatives as anticancer agents is based on their resemblance to naturally occurring nitrogenous base, purine. Benzimidazole derivatives exhibit a broad range of biological activities and function through different mechanisms such as intercalation, alkylating agents, topoisomerases, DHFR enzymes, and tubulin inhibitors. The review focuses on comparing the substituents essential for potency and selectivity through SAR presented in figures, providing a comprehensive outlook for the development of novel benzimidazole derivatives as anticancer agents (Akhtar et al., 2019).
Tautomerism of Nucleic Acid Bases
The study of tautomeric equilibria of purine and pyrimidine bases, especially under the influence of molecular interactions, is crucial. It provides insights into the change in the relative order of stabilities of tautomers of purines and pyrimidine bases due to their interactions with their environment. Infrared studies of these equilibria for matrix isolated bases have provided extensive information about the isolated bases. The possibility of spontaneous mutation due to the formation of base pairs with thymine rather than cytosine by the rare “hydroxy” tautomer of guanine underlines the biological significance of these findings (Person et al., 1989).
Bioactive Heterocyclic Substituted Nucleobases and Analogues
The importance of heterocyclic substituents like furan and thiophene in the medicinal chemistry of purine and pyrimidine nucleobases is notable. These substituents significantly impact the activities of the molecules. Various modifications of the lead compound structure have been performed to obtain the most favorable activity and selectivity. The structural-activity relationship studies exemplify the search for compounds with optimized antiviral, antitumor, antimycobacterial, or antiparkinsonian action (Ostrowski, 2022).
Eigenschaften
IUPAC Name |
8-(benzylamino)-1-[(2-chlorophenyl)methyl]-3,7-dimethylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN5O2/c1-25-17-18(24-20(25)23-12-14-8-4-3-5-9-14)26(2)21(29)27(19(17)28)13-15-10-6-7-11-16(15)22/h3-11H,12-13H2,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEARGZZIIWJQPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(N=C1NCC3=CC=CC=C3)N(C(=O)N(C2=O)CC4=CC=CC=C4Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(benzylamino)-1-(2-chlorobenzyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(2-(Dimethylamino)ethyl)-1-(4-isopropoxyphenyl)-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2480333.png)
![2-(4-chlorophenyl)-5-methyl-1,3-thiazol-4-yl N-[3-(trifluoromethyl)phenyl]carbamate](/img/structure/B2480342.png)
![4-methyl-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzenesulfonamide](/img/structure/B2480344.png)
![2-((3-(3-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2480345.png)



![methyl 3-{[(5-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]amino}-2-thiophenecarboxylate](/img/structure/B2480350.png)

![N-(4-methoxyphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2480352.png)

